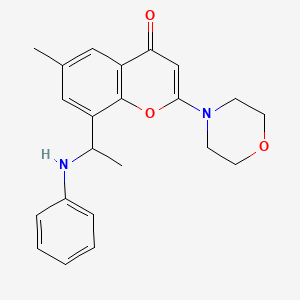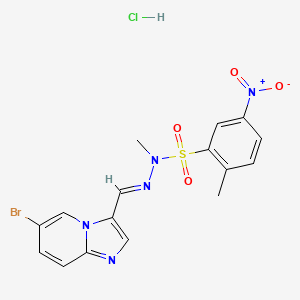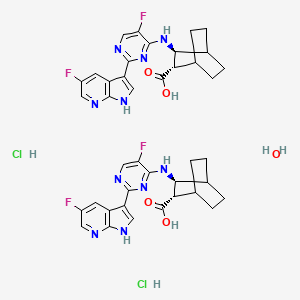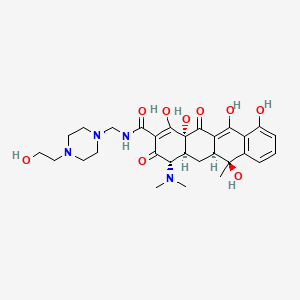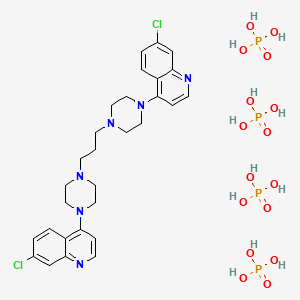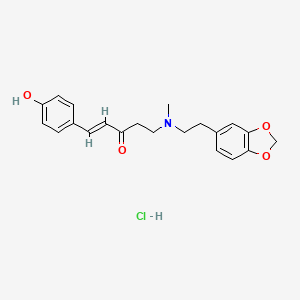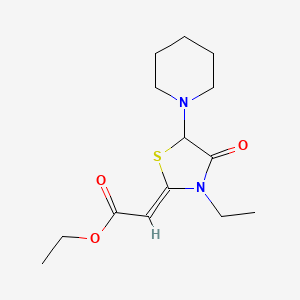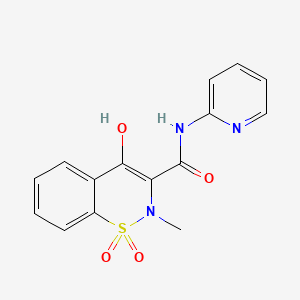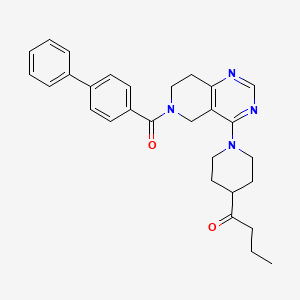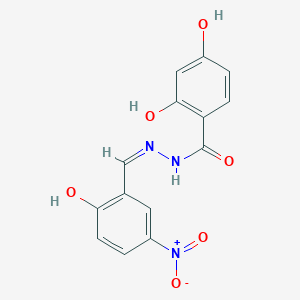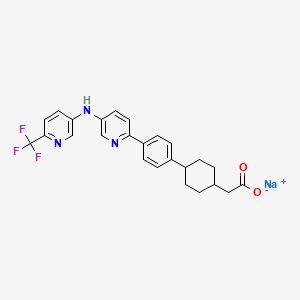
Pradigastat sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pradigastat Sodium is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 is an enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-coenzyme A. This compound is primarily used in the treatment of familial chylomicronemia syndrome (FCS), a rare lipid disorder characterized by severe hypertriglyceridemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pradigastat Sodium involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as fluorine and nitrogen-containing moieties.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of the core structure using high-efficiency reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Pradigastat Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Pradigastat Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of DGAT-1 and its effects on triglyceride synthesis.
Biology: Investigated for its role in lipid metabolism and its potential therapeutic effects on lipid disorders.
Medicine: Primarily used in the treatment of familial chylomicronemia syndrome and is being explored for its potential in treating other lipid-related disorders.
Industry: Utilized in the development of new lipid-lowering drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Pradigastat Sodium exerts its effects by inhibiting the activity of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme is responsible for the final step in the synthesis of triglycerides. By inhibiting DGAT-1, this compound reduces the formation of triglycerides, leading to lower levels of triglycerides in the blood. The compound primarily targets the liver and adipose tissues, where triglyceride synthesis occurs .
Comparison with Similar Compounds
Avasimibe: Another DGAT-1 inhibitor used in the treatment of lipid disorders.
Lomitapide: Inhibits microsomal triglyceride transfer protein (MTP) and is used to treat homozygous familial hypercholesterolemia.
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100, used to treat homozygous familial hypercholesterolemia
Uniqueness of Pradigastat Sodium: this compound is unique due to its high selectivity and potency as a DGAT-1 inhibitor. It has shown significant efficacy in reducing triglyceride levels in patients with familial chylomicronemia syndrome, making it a promising therapeutic agent for lipid disorders .
Properties
CAS No. |
956136-98-4 |
|---|---|
Molecular Formula |
C25H23F3N3NaO2 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
sodium;2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate |
InChI |
InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |
InChI Key |
MUZRGKSNUTWRAF-UHFFFAOYSA-M |
SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
Canonical SMILES |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
